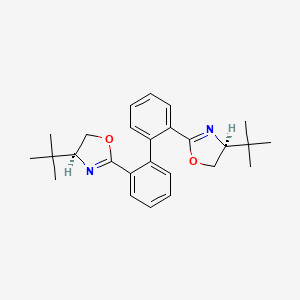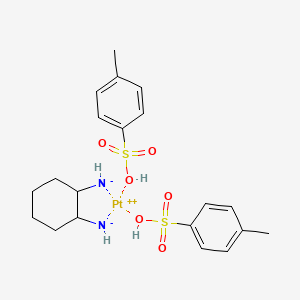
3-(2-Furanyl)-N-((4-nitrophenyl)methylene)-5-isoxazolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-yl)-N-(4-nitrobenzylidene)isoxazol-5-amine is a synthetic organic compound that features a furan ring, a nitrobenzylidene group, and an isoxazole ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-N-(4-nitrobenzylidene)isoxazol-5-amine typically involves multi-step organic reactions. One possible route could be:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the nitrobenzylidene group: This can be done through a condensation reaction between a nitrobenzaldehyde and an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the isoxazole ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents like thionyl chloride (SOCl2) are often used.
Major Products
Oxidation: Products may include oxidized derivatives of the furan or isoxazole rings.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-yl)-N-(4-nitrobenzylidene)isoxazol-5-amine may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The furan and isoxazole rings could play a role in binding to these targets, while the nitrobenzylidene group might be involved in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Furan-2-yl)-N-(4-nitrophenyl)isoxazol-5-amine
- 3-(Thiophen-2-yl)-N-(4-nitrobenzylidene)isoxazol-5-amine
- 3-(Pyridin-2-yl)-N-(4-nitrobenzylidene)isoxazol-5-amine
Uniqueness
3-(Furan-2-yl)-N-(4-nitrobenzylidene)isoxazol-5-amine is unique due to the specific combination of the furan ring, nitrobenzylidene group, and isoxazole ring. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
37853-17-1 |
|---|---|
Molekularformel |
C14H9N3O4 |
Molekulargewicht |
283.24 g/mol |
IUPAC-Name |
(E)-N-[3-(furan-2-yl)-1,2-oxazol-5-yl]-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H9N3O4/c18-17(19)11-5-3-10(4-6-11)9-15-14-8-12(16-21-14)13-2-1-7-20-13/h1-9H/b15-9+ |
InChI-Schlüssel |
OAJJWNMYXSUXQO-OQLLNIDSSA-N |
Isomerische SMILES |
C1=COC(=C1)C2=NOC(=C2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=COC(=C1)C2=NOC(=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine](/img/structure/B12889436.png)
![2-(Bromomethyl)-6-methylbenzo[d]oxazole](/img/structure/B12889444.png)

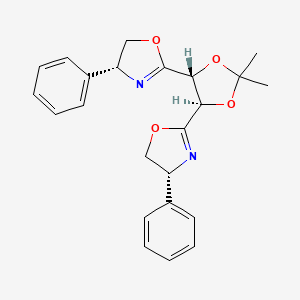

![(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine](/img/structure/B12889480.png)
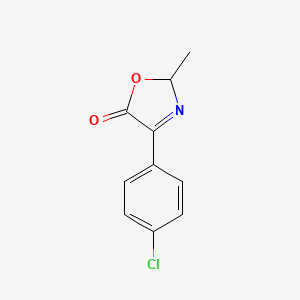

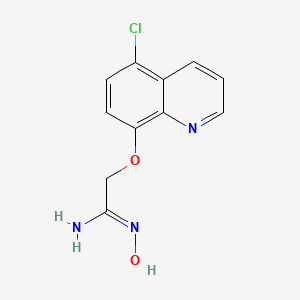
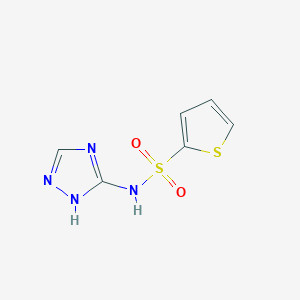
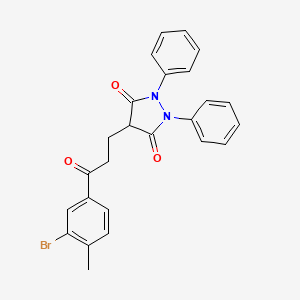
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide](/img/structure/B12889534.png)
